1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane
Description
This compound is a highly substituted trisilane featuring a central silicon atom bonded to three methyl groups, a trimethylsilyl group, and a methyl(diphenyl)silyl selanyl moiety. Its structure combines steric bulk from the hexamethyl and silyl substituents with the unique electronic properties of selenium. The selanyl group likely enhances radical reactivity, as seen in related silyl selenides used in photoredox catalysis ().
Properties
CAS No. |
832084-08-9 |
|---|---|
Molecular Formula |
C22H40SeSi5 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
trimethyl-[[methyl(diphenyl)silyl]selanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40SeSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
WEWACEQYBLLNLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Coupling
A primary route involves lithium-mediated coupling of trichlorosilane with organoselenium precursors. Key steps include:
- Precursor Activation : Trimethylsilyl chloride reacts with trichlorosilane in tetrahydrofuran (THF) at −78°C under argon.
- Selenium Incorporation : Methyl(diphenyl)silyl selenide is introduced via nucleophilic substitution, leveraging lithium's reducing capacity to form Si-Se bonds.
- Quenching : The reaction is quenched with hydrochloric acid to yield the final product.
Reaction Conditions :
Catalytic Hydrosilylation
An alternative employs platinum catalysts (e.g., Karstedt catalyst) for selenide insertion:
- Substrates : Hexamethyldisilane and methyl(diphenyl)selenol.
- Conditions : 80°C, 12 h, toluene solvent.
- Yield : 58%.
Limitations : Competing disilane oligomerization reduces efficiency.
Radical-Mediated Synthesis
Silver-Catalyzed Radical Coupling
A method from CN111087417A uses silver nitrate and potassium persulfate to generate silyl radicals:
- Radical Initiation : Trimethylsilyl radicals form via Ag(I)-mediated oxidation of dimethylphenyl silicon carboxylic acid.
- Olefin Trapping : Radicals react with methyl(diphenyl)selenide-functionalized alkenes.
- Workup : Column chromatography isolates the product.
Optimized Parameters :
Photochemical Activation
UV light (254 nm) initiates radical chain reactions between tris(trimethylsilyl)silane and diphenyl diselenide:
- Mechanism : Homolytic cleavage of Si-H and Se-Se bonds enables cross-coupling.
- Yield : 63% (24 h irradiation).
Selenoxide Elimination
Two-Step Selenoxide Route
This method avoids handling volatile selenols:
- Selenide Formation : Hexamethyldisilane reacts with methyl(diphenyl)selenoxide in THF at 0°C.
- Thermal Elimination : Heating to 120°C induces selenoxide elimination, forming the Si-Se bond.
Key Data :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Chemical Reactions Analysis
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a reducing agent and in hydrosilylation reactions, making it valuable in organic synthesis.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane involves its ability to act as a radical reducing agent. The compound donates electrons to stabilize radicals, facilitating various reduction reactions. Its molecular targets and pathways include organic halides, xanthates, and other electrophilic species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Brominated and Selenated Trisilanes
- Brominated Derivatives :
- HypSiBr (1,1,1,3,3,3-Hexamethyl-2-bromo-2-(trimethylsilyl)trisilane) :
- Geometry : Central Si adopts near-tetrahedral geometry (τ₄ = 0.94) with Si–Br bond lengths of 2.2990(12) Å and Si–Si bonds of 2.3477(8) Å. Steric hindrance from trimethylsilyl groups results in Br–Si–Si angles of 104.83(3)° .
- Reactivity : Used as a precursor for vinylsilanes; bromine facilitates nucleophilic substitution or elimination.
- Target Compound :
- The selanyl group (–Se–) is larger and more polarizable than bromine, likely increasing steric bulk and altering redox properties. This may enhance radical stabilization, similar to selenide-mediated photocatalysis ().
Steric and Electronic Effects: Silyl Substituents
- Trimethylsilyl vs. Triisopropylsilyl: HypSiBr (trimethylsilyl): Less steric bulk allows cubic crystallization (space group Pa3) . TipSiBr (triisopropylsilyl): Bulkier groups increase torsional strain, elongating Si–Br bonds (2.3185(7) Å) and reducing symmetry (monoclinic crystal system) .
- Methyl(diphenyl)silyl Selanyl in Target Compound :
Hazard and Stability Profile
Biological Activity
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane is a specialized organosilicon compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its chemical properties, synthesis methods, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 320.84 g/mol. It features a complex structure that includes multiple silicon atoms and functional groups that may influence its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.84 g/mol |
| Density | 0.791 g/cm³ |
| Boiling Point | 265.2 °C at 760 mmHg |
| Flash Point | 84.4 °C |
| Polar Surface Area | 0 Ų |
| LogP (pH 7.4) | 6.5 |
Synthesis
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane can be achieved through various methods involving the reaction of trimethylsilyl derivatives with selenides or silanes under controlled conditions. Notably, one method involves the use of tetrakis(trimethylsilyl)silane as a precursor in the presence of Lewis acids like AlCl₃ in solvents such as benzene.
Anticancer Activity
A study evaluating the effects of similar organosilicon compounds on cancer cells demonstrated that certain silanes can induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of selenium in the compound may further enhance its anticancer potential due to selenium's known role in cancer prevention.
Antimicrobial Properties
Organosilicon compounds have shown promise as antimicrobial agents. The structural features of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane may contribute to its efficacy against various bacterial strains by disrupting cellular membranes or inhibiting essential metabolic pathways.
Case Studies
Several studies have investigated the biological effects of related silanes:
-
Study on Silane Derivatives :
- Researchers found that silane derivatives exhibited significant cytotoxicity against human cancer cell lines.
- Mechanisms involved include the generation of reactive oxygen species (ROS) leading to cell death.
-
Antimicrobial Activity Evaluation :
- A comparative analysis showed that silanes with selenium substitutions displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The study highlighted the importance of molecular structure in determining biological efficacy.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via arylsilylation of electron-deficient alkenes using cooperative photoredox and nickel catalysis, as demonstrated in analogous trisilane derivatives . Key parameters include catalyst loading (e.g., NiCl₂·glyme at 10 mol%), solvent choice (e.g., THF), and light intensity (450 nm LEDs). Yield optimization may involve Bayesian algorithms to systematically explore parameter space, as heuristic methods have outperformed manual experimentation in similar systems .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical for confirming silicon-selenium bonding and substituent arrangement. For example, ²⁹Si NMR can resolve distinct silicon environments (e.g., δ −3.5 to +12 ppm for trimethylsilyl groups) . HRMS (ESI) validates molecular weight with <2 ppm error, while X-ray crystallography (if applicable) provides bond-length and angle data for selanyl-silicon coordination .
Q. What stability considerations are critical for handling and storage?
- Methodological Answer : The selanyl group may confer sensitivity to moisture and oxygen. Storage under inert gas (Ar/N₂) at −20°C in amber vials is advised. Stability tests under varying humidity (e.g., 30–80% RH) and thermal stress (25–60°C) should precede long-term studies, as demonstrated for structurally related silyl selenides .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of its reactivity?
- Methodological Answer : Density functional theory (DFT) can model the electrophilic nature of the selanyl-silicon bond, predicting regioselectivity in cross-coupling reactions. For example, frontier molecular orbital analysis (HOMO/LUMO) may explain preferential attack at selenium versus silicon centers . Experimental validation via kinetic isotope effects or Hammett plots can corroborate computational findings .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Discrepancies in ²⁹Si NMR shifts (e.g., unexpected deshielding) may arise from dynamic effects like hindered rotation. Variable-temperature NMR or NOESY can detect conformational exchange . For crystallographic ambiguities, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify disorder or polymorphism .
Q. How do AI-driven simulations enhance its application in novel reactions?
- Methodological Answer : COMSOL Multiphysics integrated with AI can simulate diffusion and reaction kinetics in heterogeneous systems (e.g., silica-supported catalysis). Machine learning models trained on existing silyl selenide datasets predict optimal reaction parameters (e.g., solvent polarity, temperature) for untested substrates .
Q. How does the selanyl ligand influence reactivity compared to sulfur/oxygen analogs?
- Methodological Answer : The selanyl group’s lower electronegativity and larger atomic radius enhance nucleophilicity and polarizability. Comparative kinetic studies (e.g., SN2 reactions with alkyl halides) show faster rates for selanyl derivatives versus thio- or alkoxy-silanes. XANES spectroscopy quantifies selenium’s electron-withdrawing effects .
Q. What role does Bayesian optimization play in improving synthesis efficiency?
- Methodological Answer : Bayesian algorithms iteratively adjust variables (e.g., catalyst concentration, stoichiometry) to maximize yield. For trisilane systems, a 3D response surface model (RSM) can identify non-linear interactions between parameters, reducing the number of required experiments by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
